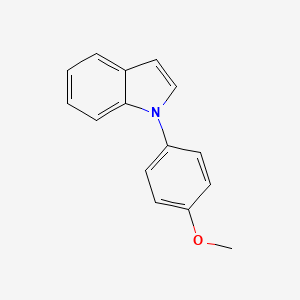

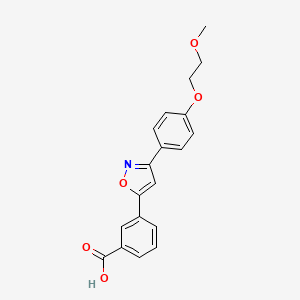

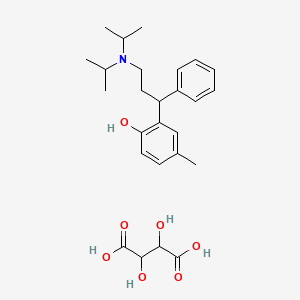

1-(4-methoxyphenyl)-1H-indole

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be used to analyze the vibrational wavenumbers of the structure . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values can also be determined .

Chemical Reactions Analysis

The chemical reactivity of “1-(4-methoxyphenyl)-1H-indole” can be inferred from the HOMO–LUMO energy gap. A large HOMO–LUMO gap indicates low reactivity in chemical reactions, suggesting the high stability of the molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-methoxyphenyl)-1H-indole” can be analyzed using various methods. For instance, the density functional theory (DFT) can be used to compute the optimized geometrical parameters, energies for the HOMO and LUMO, and other properties .

Safety And Hazards

Orientations Futures

Future research could focus on the synthesis and characterization of “1-(4-methoxyphenyl)-1H-indole” and its derivatives. For instance, a study has been conducted on the synthesis and structure determination of a related compound, “1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride”, as a probing tool for SOCE assays .

Propriétés

Numéro CAS |

93597-01-4 |

|---|---|

Nom du produit |

1-(4-methoxyphenyl)-1H-indole |

Formule moléculaire |

C15H13NO |

Poids moléculaire |

223.27 g/mol |

Nom IUPAC |

1-(4-methoxyphenyl)indole |

InChI |

InChI=1S/C15H13NO/c1-17-14-8-6-13(7-9-14)16-11-10-12-4-2-3-5-15(12)16/h2-11H,1H3 |

Clé InChI |

CJJDJQFZVLGJLB-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Solubilité |

<0.5 [ug/mL] (The mean of the results at pH 7.4) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

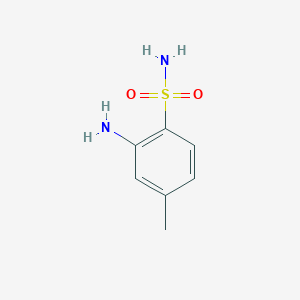

![6-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8815801.png)

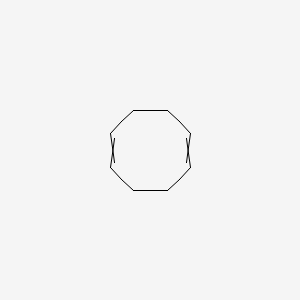

![1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine](/img/structure/B8815811.png)

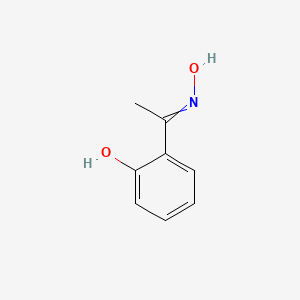

![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid](/img/structure/B8815844.png)